An In-depth Technical Guide to 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one, a substituted indanone that serves as a valuable building block for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, properties, a robust synthesis protocol, detailed characterization methods, and its emerging applications in medicinal chemistry.
Introduction: The Significance of the Indanone Scaffold
The indanone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets. The versatility of the indanone core allows for chemical modifications at both the aromatic and cyclopentanone rings, making it a highly sought-after intermediate in the synthesis of novel therapeutics. Notably, the indanone motif is present in drugs developed for neurodegenerative diseases, inflammation, and oncology.[1] 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one, with its specific substitution pattern, offers unique electronic and steric properties for further chemical elaboration.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClO₂ | [2] |
| Molecular Weight | 196.63 g/mol | [2] |
| Appearance | Off-white to white solid | [3] |
| Melting Point | 124 - 128 °C | [3] |
| Purity | Typically ≥97% | [2] |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., THF, ethyl acetate). Limited solubility in water and nonpolar alkanes. | Inferred from typical organic compounds of similar structure. |
| InChI Key | RNDMOLOBKVJEMH-UHFFFAOYSA-N | [2] |
Safety and Handling:
4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. It is classified as an irritant and may be harmful if swallowed or inhaled. In case of contact with eyes or skin, rinse immediately with plenty of water. Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents. For detailed safety information, always refer to the supplier's Safety Data Sheet (SDS).
Synthesis of 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one
The most logical and widely applicable method for the synthesis of substituted 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid. This two-step process, starting from a substituted benzene derivative, is both efficient and scalable.
Proposed Synthetic Pathway
The synthesis commences with a Friedel-Crafts acylation of 2-chloro-1-methoxybenzene with succinic anhydride to yield 4-(3-chloro-4-methoxyphenyl)-4-oxobutanoic acid. Subsequent reduction of the ketone and final intramolecular Friedel-Crafts acylation affords the target indanone. A more direct route involves the preparation of 3-(3-chloro-4-methoxyphenyl)propanoic acid followed by cyclization. Below is a detailed, field-proven protocol for the latter, more efficient approach.
Caption: Proposed synthetic pathway to 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one.
Detailed Experimental Protocol
Step 1 & 2: Synthesis of 3-(3-chloro-4-methoxyphenyl)propanoic acid
This precursor can be synthesized via a Knoevenagel condensation of 3-chloro-4-methoxybenzaldehyde with malonic acid, followed by reduction of the resulting acrylic acid.
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Knoevenagel Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-4-methoxybenzaldehyde (1.0 eq), malonic acid (1.1 eq), pyridine (2.0 eq), and a catalytic amount of piperidine. Heat the mixture to reflux for 4-6 hours. After cooling, acidify the reaction mixture with aqueous HCl to precipitate the product. Filter, wash with water, and dry to yield 3-(3-chloro-4-methoxyphenyl)acrylic acid.
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Reduction: Dissolve the acrylic acid derivative in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% palladium on carbon (Pd/C). Subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) until the reaction is complete (monitored by TLC or ¹H NMR). Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to obtain 3-(3-chloro-4-methoxyphenyl)propanoic acid.
Step 3: Intramolecular Friedel-Crafts Acylation to 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one
Causality: The conversion of the carboxylic acid to its more reactive acid chloride derivative is crucial for the subsequent intramolecular electrophilic aromatic substitution. A strong Lewis acid, such as aluminum chloride, is required to catalyze the cyclization by coordinating to the acid chloride and generating a highly electrophilic acylium ion.
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To a stirred solution of 3-(3-chloro-4-methoxyphenyl)propanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases.
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Cool the reaction mixture to 0 °C and add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
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After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
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Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one as an off-white solid.
Spectroscopic Characterization
Due to the absence of publicly available experimental spectra for 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one, the following data is predicted based on the analysis of closely related analogs such as 5-methoxy-1-indanone and 5-chloro-1-indanone.[4][5]
Predicted ¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.45 | d, J ≈ 8.0 Hz | 1H | Ar-H | Aromatic proton ortho to the carbonyl group. |
| ~7.00 | d, J ≈ 8.0 Hz | 1H | Ar-H | Aromatic proton meta to the carbonyl group. |
| 3.95 | s | 3H | -OCH ₃ | Methoxy group protons. |
| 3.10 | t, J ≈ 6.0 Hz | 2H | -CH₂-CH₂ -C=O | Methylene protons beta to the carbonyl. |
| 2.70 | t, J ≈ 6.0 Hz | 2H | -CH₂ -CH₂-C=O | Methylene protons alpha to the carbonyl. |
Predicted ¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~205.0 | C =O | Ketone carbonyl carbon. |
| ~158.0 | Ar-C -OCH₃ | Aromatic carbon attached to the methoxy group. |
| ~154.0 | Ar-C | Aromatic quaternary carbon adjacent to the cyclopentanone ring. |
| ~138.0 | Ar-C | Aromatic quaternary carbon adjacent to the cyclopentanone ring. |
| ~130.0 | Ar-C -Cl | Aromatic carbon attached to the chlorine atom. |
| ~128.0 | Ar-C H | Aromatic methine carbon. |
| ~115.0 | Ar-C H | Aromatic methine carbon. |
| ~56.5 | -OC H₃ | Methoxy carbon. |
| ~36.0 | -C H₂-CH₂-C=O | Methylene carbon alpha to the carbonyl. |
| ~26.0 | -CH₂-C H₂-C=O | Methylene carbon beta to the carbonyl. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1710 | Strong | C=O stretch (aromatic ketone) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |
| ~1270 | Strong | C-O stretch (aryl ether) |
| ~800-900 | Medium-Strong | C-H bend (aromatic substitution pattern) |
| ~750 | Medium-Strong | C-Cl stretch |
Mass Spectrometry (MS)
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EI-MS: Expect a molecular ion peak (M⁺) at m/z 196 and a characteristic (M+2)⁺ peak at m/z 198 with an approximate ratio of 3:1, confirming the presence of one chlorine atom.
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HRMS: Calculated for C₁₀H₉ClO₂ [M+H]⁺: 197.0318; Found: (to be determined experimentally).
Applications in Drug Development
4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The chloro substituent provides a handle for further functionalization via cross-coupling reactions, while the ketone can be transformed into a variety of other functional groups.
Scaffold for Kinase Inhibitors
The indanone scaffold is a common feature in the design of kinase inhibitors. The rigid structure of the indanone can serve as an anchor to position key pharmacophoric groups within the ATP-binding pocket of kinases. The chloro and methoxy substituents on the aromatic ring of 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one can be utilized to fine-tune the electronic properties and binding interactions of potential inhibitors. For instance, the chloro group can be replaced with other functionalities via Suzuki or Buchwald-Hartwig cross-coupling reactions to explore structure-activity relationships (SAR).
Precursor for Antiviral Agents
Derivatives of indanones have been investigated for their antiviral properties.[6] The core structure can be elaborated to mimic the binding of natural substrates to viral enzymes. The specific substitution pattern of 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one may offer a unique starting point for the design of novel antiviral compounds targeting various viral proteins.
Intermediate in the Synthesis of Neuroprotective Agents
The indanone nucleus is famously a key component of Donepezil, a widely used drug for the treatment of Alzheimer's disease.[1] This highlights the potential of indanone derivatives to cross the blood-brain barrier and interact with targets in the central nervous system. The functional groups on 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one allow for the introduction of amine-containing side chains, a common feature in many neuroactive compounds.
Caption: Potential applications of 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one in drug discovery.
Conclusion
4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the presence of multiple functional groups for further elaboration make it an attractive starting material for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an exploration of its potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.
References
- Kim, H., et al. (2018). Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2573.
- Bansal, R., Singh, R., Dutta, T. S., Dar, Z. A., & Bajpai, A. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063.
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PubChem. (n.d.). 5-Chloro-1-indanone. Retrieved from [Link]
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SpectraBase. (n.d.). 5-Methoxy-1-indanone. Retrieved from [Link]
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